3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid hydrochloride

Overview

Description

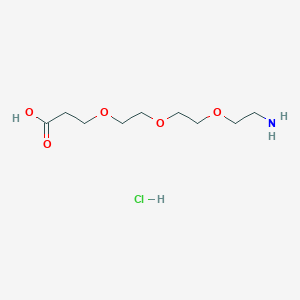

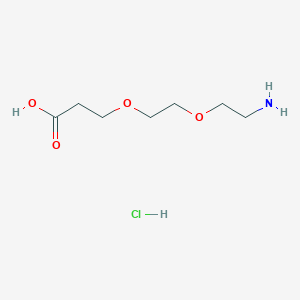

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid is a compound with the molecular formula C9H19NO5 . It is a fluorescent analog that interacts reversibly with mammalian cells . This compound binds to the cell membrane and interferes with the signal transduction pathway of G protein-coupled receptors .

Molecular Structure Analysis

The molecular structure of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid consists of a propanoic acid group attached to a triethylene glycol chain, which is further attached to an amino group . The average mass of the molecule is 221.251 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid include a boiling point of 331.5±27.0 °C and a density of 1.142±0.06 g/cm3 . The compound is a white to yellow to brown solid or semi-solid or liquid .Scientific Research Applications

Synthesis and Polymerization Applications : Feng (2005) reported the synthesis of 3-(2′-Ethoxyethoxy)propyl lithium, derived from 1-chloro-3-(2′-ethoxyethoxy)-propane, which is utilized as an anion polymerization initiator (Feng, 2005).

Pharmaceutical Compound Characterization : Vogt et al. (2013) characterized two polymorphic forms of a pharmaceutical compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, using spectroscopic and diffractometric techniques (Vogt et al., 2013).

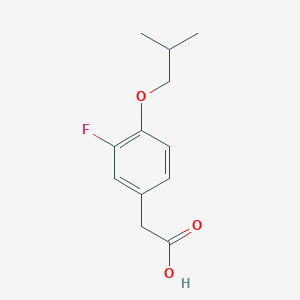

PPARγ Agonists Development : Reynolds and Hermitage (2001) synthesized (2 S )-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid from N -Cbz- l -tyrosine methyl ester for developing potent PPARγ agonists (Reynolds & Hermitage, 2001).

Chiral Nylon Analog Synthesis : García-Martín et al. (2001) discussed the synthesis of 3-amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride as a key intermediate for the preparation of poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], a chiral nylon 3 analog (García-Martín et al., 2001).

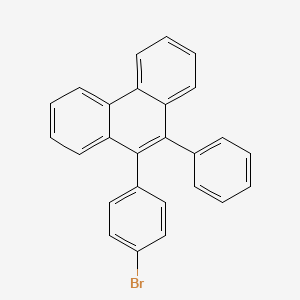

Spiro-Compound Synthesis : Kurasawa et al. (1984) investigated the synthesis and ring transformations of a spiro-[cyclobutene-1, 2'(1H)-quinoxaline], involving compounds structurally related to 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid hydrochloride (Kurasawa et al., 1984).

Synthesis of Quinazolinone Derivatives : El-Hashash et al. (2011) explored the synthesis of quinazolinone derivatives with antimicrobial activity using compounds structurally similar to this compound (El-Hashash et al., 2011).

Development of Polybenzoxazine : Trejo-Machin et al. (2017) utilized 3-(4-Hydroxyphenyl)propanoic acid, a compound related to this compound, for the elaboration of polybenzoxazine, highlighting its application in material science (Trejo-Machin et al., 2017).

Atmospheric Degradation Study : Aranda et al. (2021) conducted a study on the atmospheric degradation of 3-ethoxy-1-propanol, a structurally similar compound to this compound, examining its reactions with various atmospheric radicals (Aranda et al., 2021).

Enantioselective Enzymatic Hydrolysis : Deussen et al. (2003) developed a biocatalytic approach for the production of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid S-1, a compound related to this compound, highlighting its importance in pharmaceuticals (Deussen et al., 2003).

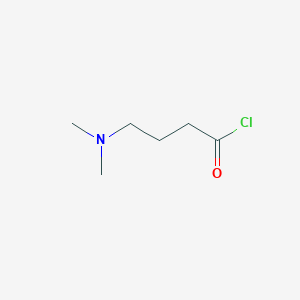

Corrosion Inhibition Study : Herrag et al. (2010) synthesized new diamine derivatives, including compounds structurally related to this compound, for studying their inhibitive action against steel corrosion (Herrag et al., 2010).

Mechanism of Action

Target of Action

COOH-PEG3-NH2.HCl, also known as 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid hydrochloride or 3-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]propanoic acid;hydrochloride, is a type of linker molecule used in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the antibodies in ADCs and the E3 ubiquitin ligase and target proteins in PROTACs .

Mode of Action

This compound acts as a linker that connects the antibody to the cytotoxic drug in ADCs . In PROTACs, it links the ligand for an E3 ubiquitin ligase to the ligand for the target protein . The compound’s amino and carboxylic acid groups allow it to form stable bonds with these targets, facilitating their interaction .

Biochemical Pathways

In ADCs, the compound enables the selective delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells . In PROTACs, it facilitates the degradation of target proteins by the ubiquitin-proteasome system .

Pharmacokinetics

The pharmacokinetic properties of COOH-PEG3-NH2.HCl are largely determined by the molecules it is linked to. As part of an ADC or PROTAC, it can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the overall molecule .

Result of Action

The action of COOH-PEG3-NH2.HCl results in the selective targeting and treatment of diseases. In ADCs, it allows for the targeted destruction of cancer cells . In PROTACs, it enables the selective degradation of disease-related proteins .

Safety and Hazards

Properties

IUPAC Name |

3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO5.ClH/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12;/h1-8,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPMJFPYRHPDIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3096195.png)

![1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester](/img/structure/B3096233.png)

![benzyl N-[cyano(phenyl)methyl]carbamate](/img/structure/B3096245.png)